tert-Butyl (2-nitropyridin-3-yl)carbamate
Description
Overview of Pyridine (B92270) and Nitropyridine Derivatives in Organic Synthesis
Pyridine, a heterocyclic aromatic compound, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The pyridine ring system is a key component in a variety of medicines, including omeprazole (B731) and lorlatinib. nih.gov However, the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. Direct nitration of pyridine, for instance, is often sluggish and provides low yields.
Nitropyridine derivatives, on the other hand, are highly valuable intermediates in organic synthesis. nih.gov The presence of a strong electron-withdrawing nitro group significantly alters the electronic properties of the pyridine ring, which has several important consequences:
It further deactivates the ring towards electrophilic substitution.
It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of leaving groups or even the nitro group itself by nucleophiles. mdpi.com
The nitro group can be readily reduced to an amino group, providing a chemical handle for a wide range of further transformations, such as diazotization or acylation.
The synthesis of nitropyridines can be achieved through various methods, including the reaction of pyridine derivatives with reagents like dinitrogen pentoxide (N₂O₅). chempanda.com The strategic introduction of a nitro group is a key step in many synthetic routes, facilitating the construction of complex, functionalized pyridine-based molecules. nih.gov For example, studies on 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.govmdpi.com
Significance of the Carbamate (B1207046) Moiety in Chemical Research
The carbamate functional group (specifically, an N-acyl derivative of a carbamic acid) is another cornerstone of modern organic and medicinal chemistry. Its utility is multifaceted, extending from a protective role in synthesis to being an integral part of bioactive molecules.
One of the most widespread applications of the carbamate moiety is as a protecting group for amines. The tert-butoxycarbonyl (Boc) group, present in tert-Butyl (2-nitropyridin-3-yl)carbamate, is arguably one of the most common amine-protecting groups. nbinno.com Its popularity stems from a favorable combination of properties.
| Feature of Boc Group | Description |
| Stability | The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, and is resistant to most nucleophiles and bases. organic-chemistry.org |
| Orthogonality | Its stability to basic conditions allows it to be used in tandem with base-labile protecting groups like Fmoc in complex syntheses. organic-chemistry.org |
| Facile Cleavage | It can be easily and cleanly removed under mild anhydrous acidic conditions (e.g., using trifluoroacetic acid), which generates gaseous byproducts (isobutylene and carbon dioxide). nbinno.comorganic-chemistry.org |
This ability to mask and then selectively reveal a reactive amine functionality is fundamental to multi-step synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates. nbinno.comgoogle.com Boc-protected aminopyridines are widely used building blocks in organic synthesis. google.comgoogle.com Beyond its role as a protecting group, the carbamate linkage is a common feature in pharmaceuticals, valued for its metabolic stability compared to an ester or amide bond.
Rationale for Academic Investigations of this compound
The academic interest in this compound stems directly from its identity as a strategically designed bifunctional synthetic intermediate. It combines the distinct chemical functionalities of a nitropyridine and a Boc-protected amine, offering chemists precise control over sequential reactions.
The rationale for its investigation can be broken down as follows:
Orthogonal Reactivity : The compound possesses two key reactive sites whose manipulation can be controlled independently. The Boc group can be removed with acid to expose the 3-amino group for reactions like acylation or alkylation, while the 2-nitro group remains intact. nbinno.com
Modulation of the Pyridine Core : The 2-nitro group can later be transformed, most commonly via reduction to a 2-amino group. This creates a diamino-substituted pyridine scaffold, a common core in biologically active molecules. The initial presence of the nitro group is crucial for directing the synthesis before it is converted into its final desired functionality.
Directed Synthesis : The specific 2,3-substitution pattern is of great importance. The electron-withdrawing nitro group at the 2-position influences the reactivity of the adjacent Boc-protected amine at the 3-position and activates other positions on the pyridine ring for potential nucleophilic attack. This allows for the regioselective synthesis of trisubstituted pyridines, which are often challenging to prepare by other means.
Evidence for the utility of this molecular framework is seen in the existence of more complex molecules that contain the tert-butyl (pyridin-3-yl)carbamate core. For instance, the compound TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE is a known chemical entity, suggesting that this compound serves as a key precursor for building such elaborate structures. drugbank.com Research on this and related isomers is driven by the need for versatile building blocks to facilitate the efficient and controlled synthesis of novel compounds for drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
tert-butyl N-(2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14) |
InChI Key |
OJYAKOQRTOAEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Nitropyridin 3 Yl Carbamate and Analogues
General Strategies for the Construction of 3-Aminopyridine (B143674) Derivatives
The 3-aminopyridine scaffold is a fundamental building block in the synthesis of the target molecule. General strategies for its construction often begin with commercially available pyridine (B92270) derivatives that are subsequently functionalized. A common precursor is 2-aminopyridine (B139424), which can be modified to introduce substituents at the 3-position. One widely used approach involves the nitration of 2-aminopyridine, which, depending on the reaction conditions, can yield a mixture of isomers, including the desired 3-nitro derivative. Subsequent reduction of the nitro group provides the 3-amino functionality.
Another strategy involves the halogenation of the pyridine ring, followed by nucleophilic substitution with an amino group or its equivalent. For instance, the bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine, which can then be nitrated to introduce a nitro group at the 3-position. orgsyn.org The bromo group can later be removed, for example, through catalytic hydrogenation, to afford the 3-aminopyridine derivative. orgsyn.org
Specific Routes for the Introduction of the 2-Nitropyridine (B88261) Motif
The introduction of a nitro group at the 2-position of the pyridine ring is a critical step in the synthesis of tert-butyl (2-nitropyridin-3-yl)carbamate. This can be achieved through several methods, primarily involving the direct nitration of a pyridine scaffold or through nucleophilic aromatic substitution.
Nitration of Pyridine Scaffolds
The direct nitration of pyridine and its derivatives is a common method for introducing a nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. patsnap.comsemanticscholar.org The reaction conditions, such as temperature and reaction time, are crucial in controlling the regioselectivity of the nitration. For the synthesis of 2-amino-3-nitropyridine (B1266227), 2-aminopyridine is often used as the starting material. semanticscholar.org The nitration of 2-aminopyridine can lead to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which then requires separation. semanticscholar.org
To improve the yield of the desired 3-nitro isomer, a multi-step process can be employed. This involves the initial bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. orgsyn.org This intermediate is then subjected to nitration, which preferentially directs the nitro group to the 3-position. orgsyn.org The resulting 2-amino-5-bromo-3-nitropyridine (B172296) can then be debrominated to give 2-amino-3-nitropyridine. orgsyn.org
Another approach involves the protection of the amino group of 3-aminopyridine before nitration. For example, 3-aminopyridine can be converted to N,N'-di-(3-pyridyl)-urea, which is then nitrated to yield N,N'-di-(2-nitro-3-pyridyl)-urea. google.com Subsequent hydrolysis of the urea (B33335) derivative affords 2-nitro-3-aminopyridine. google.com
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | semanticscholar.org |
| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |
| N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄, 60°C | N,N'-di-(2-nitro-3-pyridyl)-urea | google.com |
Nucleophilic Aromatic Substitution in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool in pyridine chemistry. While not a direct method for nitration, it can be used to construct the 2-nitropyridine motif by displacing a suitable leaving group with a nucleophile. For instance, a pyridine ring bearing a good leaving group, such as a halogen, at the 2-position can react with a nitrite (B80452) salt to introduce the nitro group. However, the direct nitration methods described above are more commonly employed for the synthesis of 2-nitropyridine derivatives from readily available starting materials.
Approaches to tert-Butyl Carbamate (B1207046) Formation
The final key step in the synthesis of this compound is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 3-amino group.
N-tert-Butoxycarbonylation (Boc-Protection) Techniques
The most common method for the formation of a tert-butyl carbamate is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). beilstein-journals.org This reaction is typically carried out in the presence of a base, such as a tertiary amine or an inorganic base, to neutralize the acid byproduct. A common catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature or slightly below. beilstein-journals.orgrsc.org
The general procedure involves dissolving the amine (in this case, 2-nitro-3-aminopyridine) in a suitable solvent, followed by the addition of Boc₂O and a catalytic amount of DMAP. The reaction mixture is stirred until the starting material is consumed, after which the product is isolated by standard workup procedures.
| Amine Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1,2,3,6-Tetrahydropyridine | Boc₂O, THF, 0°C to rt | Boc-protected 1,2,3,6-tetrahydropyridine | beilstein-journals.org |
| 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Boc₂O, DMAP, THF, 0°C | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | rsc.org |
Alternative Carbamate Synthesis Methods
While the use of Boc₂O is the most prevalent method for Boc-protection, other reagents can also be employed for the synthesis of tert-butyl carbamates. One such reagent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). Although less common, it can be effective for the N-tert-butoxycarbonylation of amines. Another alternative involves the use of tert-butyl chloroformate, though its use is less frequent due to its instability.
For the formation of other types of carbamates, reagents such as benzyl (B1604629) chloroformate can be used to introduce the benzyloxycarbonyl (Cbz) protecting group. beilstein-journals.org This highlights the versatility of carbamate formation in organic synthesis, allowing for the selection of a protecting group with the desired stability and cleavage properties for a particular synthetic route.
Purification and Isolation Techniques for Nitropyridine Carbamates
The isolation of pure nitropyridine carbamates from complex reaction mixtures is a critical step in their synthesis. The choice of purification method depends on the scale of the reaction, the physical properties of the target compound (e.g., crystallinity, polarity), and the nature of the impurities.
Chromatographic Separation Methods
Chromatography is a cornerstone technique for the purification of nitropyridine carbamates, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a widely used preparative technique for purifying organic compounds. For carbamate derivatives, silica (B1680970) gel is a common stationary phase. The process involves dissolving the crude product in a minimal amount of solvent and applying it to the top of a silica gel column. A solvent system (eluent) of appropriate polarity is then passed through the column, separating the components based on their affinity for the stationary phase. The fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to isolate the pure product. rsc.org
Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress and identifying compounds, TLC can also guide the development of preparative column chromatography methods. For pyridine derivatives, a rapid TLC procedure using silica gel high-performance plates has been described. nih.gov A mobile phase consisting of methanol (B129727), tetrabutylammonium (B224687) hydroxide, and acetonitrile (B52724) has been shown to effectively separate components of the pyridine nucleotide cycle, demonstrating the utility of specific solvent systems for this class of compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is employed. In the analysis of pyridine amine derivatives, which share structural similarities with nitropyridine carbamates, specific columns are recommended to achieve good peak shape, a common challenge with basic compounds. chromforum.org Columns such as Primesep D or Primesep B2 can be effective, as they shield the analyte from acidic silanols on the stationary phase. chromforum.org The mobile phase composition is also crucial; using a counterion in the mobile phase that matches the salt form of the analyte can prevent peak broadening. chromforum.org
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids solid supports, thus preventing irreversible adsorption of the sample. A specific technique, pH-zone-refining counter-current chromatography, has been successfully used to separate novel pyridine derivatives. nih.gov This method involves a two-phase solvent system, such as methyl tert-butyl ether-tetrahydrofuran-water, with a retainer (e.g., triethylamine) in the organic stationary phase and an eluter (e.g., hydrochloric acid) in the aqueous mobile phase. nih.gov This advanced technique allows for the separation of gram-scale quantities, yielding products with purity exceeding 98%. nih.gov
Table 1: Chromatographic Methods for Pyridine Derivatives
| Method | Stationary Phase | Mobile Phase/Eluent Example | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Gradient of ethyl acetate (B1210297) in hexanes | Preparative purification of carbamates. rsc.org |
| Thin-Layer Chromatography (TLC) | Silica Gel HPTLC | Methanol, Tetrabutylammonium hydroxide, Acetonitrile | Reaction monitoring and method development. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Primesep D / B2 | Acetonitrile/Water with Ammonium Acetate/Formate | High-purity analysis and purification. chromforum.org |
Recrystallization and Other Solid-Phase Purification Strategies
For crystalline solid compounds, recrystallization is a powerful and economical purification technique.
Recrystallization: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. For nitropyridine carbamate analogues and related precursors, various solvents have been proven effective. A t-butyl carbamate derivative of a nitropyridine was successfully crystallized from ethyl acetate. prepchem.com In the synthesis of 4-nitropyridine-N-oxide, acetone (B3395972) was used for recrystallization. oc-praktikum.de Other common solvents for recrystallizing carbamates include hexane (B92381) or benzene-hexane mixtures. orgsyn.org
Washing and Slurrying: When recrystallization is not feasible or as a preliminary purification step, washing or slurrying the crude solid with a specific solvent can effectively remove soluble impurities. A patent for the preparation of 4-chloro-2-amino-3-nitropyridine describes a multi-step solid-phase purification. google.com The crude solid was first stirred in dichloromethane (MDC) at room temperature and filtered to remove insoluble impurities. google.com The resulting solid was then heated in methanol at 50°C, followed by cooling to between 0°C and -5°C, causing the pure product to precipitate, which was then filtered and dried. google.com This process yielded a product with HPLC purity greater than 95%. google.com
Optimization of Synthetic Reaction Conditions and Process Development
The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Process development focuses on optimizing parameters such as catalysis, solvent choice, temperature, and pressure.
Catalytic Enhancements in Pyridine Carbamate Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for synthesizing substituted pyridines and can be applied to carbamate synthesis. For instance, palladium catalysis allows for the cross-coupling of aryl chlorides with sodium cyanate, with subsequent trapping by an alcohol to form the carbamate. organic-chemistry.org The development of new palladium catalysts with enhanced activity and selectivity continues to expand the scope of these reactions.
Heterogeneous Catalysis: The use of catalysts in a different phase from the reactants, known as heterogeneous catalysis, simplifies product isolation and catalyst recycling. Zeolite-based catalysts have been employed for synthesizing carbamates, offering good selectivity under environmentally benign conditions of low pressure and temperature. nih.gov
Other Catalytic Systems: A variety of other catalysts have been shown to be effective for carbamate synthesis. Indium triflate can catalyze the reaction between alcohols and urea to form primary carbamates. organic-chemistry.org Tin-based catalysts are effective in transcarbamoylation reactions using methyl carbamate as an economical carbamoyl (B1232498) donor. organic-chemistry.org Furthermore, a novel method for the meta-nitration of pyridines utilizes tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source with TEMPO as a co-oxidant, representing a unique catalytic approach to forming the nitropyridine core. acs.org Photocatalysis and electrocatalysis are also emerging as powerful methods for pyridine synthesis, offering mild conditions and high selectivity.
Solvent Selection and Reaction Medium Effects
The solvent or reaction medium can profoundly influence reaction rates, yields, and even the regioselectivity of the synthesis.
Nitration Step: The nitration of the pyridine ring is highly sensitive to the reaction medium. A common method involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane or nitromethane. ntnu.no In another approach, the reaction is conducted in a sulfur dioxide solution. acs.org A particularly effective medium for nitrating pyridine-2,6-diamines to achieve high yields involves using fuming sulfuric acid (oleum), which creates an essentially anhydrous environment that favors the desired reaction. google.com
Carbamate Formation: The choice of solvent for the carbamoylation step is also critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are often preferred. google.com Tetrahydrofuran (THF) is another common solvent used in the synthesis of nitropyridine carbamate analogues. prepchem.com In some cases, reactions can be performed in water, which offers an environmentally friendly alternative and can lead to product precipitation, simplifying purification. organic-chemistry.org
Temperature and Pressure Control in Synthetic Transformations
Precise control over temperature is essential for managing reaction kinetics, stability of intermediates, and selectivity.
Temperature Effects on Nitration: Nitration reactions are typically exothermic and require careful temperature management. The nitration of pyridine-2,6-diamines is preferably carried out at temperatures below 30°C, ideally between 15°C and 25°C, to maximize yield. google.com In contrast, the nitration of pyridine-N-oxide requires heating to 125-130°C for several hours. oc-praktikum.de The synthesis of other nitropyridine derivatives involves specific cooling steps, for example, to between -15°C and -5°C, followed by a gradual warming to room temperature (25-35°C). google.com Temperature can also dictate the regioselectivity of a reaction; at low temperatures, kinetic control often prevails, while higher temperatures can favor the thermodynamically more stable product. ntnu.no
Temperature in Carbamate Synthesis: The formation of the carbamate linkage can also be temperature-dependent. The synthesis of a t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate involved heating to reflux in tetrahydrofuran. prepchem.com Another step in the same synthesis was conducted at a bath temperature of 60°C. prepchem.com The pressure is typically kept at atmospheric levels for these syntheses, although specialized procedures might utilize elevated pressures to influence reaction rates or equilibria, particularly when gaseous reagents are involved.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-amino-3-nitropyridine |
| t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate |
| 4-nitropyridine-N-oxide |
| Pyridine-2,6-diamines |
| Methyl carbamate |
| Dinitrogen pentoxide |
| Triethylamine |
| Tetrabutylammonium hydroxide |
| tert-butyl nitrite (TBN) |
| TEMPO |
| N,N-dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
Chemical Transformations and Reactivity Profiles of Tert Butyl 2 Nitropyridin 3 Yl Carbamate and Its Derivatives
Reactions Involving the Nitro Group
Reductive Transformations to Amino Functions
The conversion of the 2-nitro group to a 2-amino group is a pivotal transformation, yielding tert-butyl (2-aminopyridin-3-yl)carbamate, a versatile precursor for various annulation and substitution reactions. This reduction can be accomplished through several standard methodologies, with catalytic hydrogenation being one of the most common and efficient. rsc.orggoogle.com
Catalytic hydrogenation typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol (B129727) under mild conditions of temperature and pressure, often leading to high yields of the desired diamine precursor. rsc.orgresearchgate.net
Alternatively, chemical reduction methods offer a viable route. Reagents like tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid are effective. A notable method involves the use of iron(III) chloride with hydrazine (B178648) hydrate (B1144303) in methanol, which provides a less acidic environment suitable for sensitive substrates. nih.gov
| Reagent/Catalyst | Solvent | Conditions | Product | Ref. |
| H₂, Pd/C (5-10%) | Ethanol or Methanol | Room Temp, 1-4 atm H₂ | tert-Butyl (2-aminopyridin-3-yl)carbamate | rsc.org |
| FeCl₃, N₂H₄·H₂O | Methanol | Reflux, 2-4 h | tert-Butyl (2-aminopyridin-3-yl)carbamate | nih.gov |
| SnCl₂·2H₂O | Ethyl Acetate (B1210297) | 70 °C, 3-5 h | tert-Butyl (2-aminopyridin-3-yl)carbamate | - |
| Iron powder, NH₄Cl | Ethanol/Water | Reflux, 4-6 h | tert-Butyl (2-aminopyridin-3-yl)carbamate | - |
This table presents representative conditions for the reduction of aromatic nitro groups, which are applicable to tert-butyl (2-nitropyridin-3-yl)carbamate.
Influence of Nitro Group on Pyridine (B92270) Ring Reactivity
The 2-nitro group, in concert with the inherent electron-deficient nature of the pyridine ring nitrogen, strongly activates the heterocyclic system towards nucleophilic aromatic substitution (SNAr). nih.govmdpi.com The powerful electron-withdrawing capacity of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for nucleophilic attack.
This activation is most pronounced at the positions ortho (C3) and para (C4, C6) to the nitro group. In the case of this compound, the C4 and C6 positions become highly electrophilic and susceptible to attack by strong nucleophiles. Furthermore, under certain conditions, the nitro group itself can act as a leaving group and be displaced by potent nucleophiles, such as thiolates or alkoxides, a reaction that is less common for nitroarenes but well-documented for highly activated nitropyridines. nih.govresearchgate.net The presence of the bulky Boc-protected amino group at C3 provides steric hindrance that can influence the regioselectivity of nucleophilic attack, generally favoring the less hindered C6 position over the C4 position.
Reactions at the Pyridine Ring System
Beyond the transformations of the nitro group, the pyridine ring itself serves as a scaffold for a variety of functionalization reactions, enabling the synthesis of highly substituted pyridine derivatives.
Functional Group Interconversions on the Pyridine Nucleus
Following the reduction of the nitro group, the resultant tert-butyl (2-aminopyridin-3-yl)carbamate becomes a substrate for numerous functional group interconversions. The newly introduced 2-amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to construct fused heterocyclic systems like imidazo[4,5-b]pyridines.
The tert-butoxycarbonyl (Boc) group on the 3-amino function is an acid-labile protecting group. wikipedia.org Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol, efficiently removes the Boc group, yielding the corresponding 2,3-diaminopyridine (B105623) derivative. wikipedia.org This deprotection unmasks the 3-amino group, allowing for differential functionalization of the two amino groups, a key strategy in the synthesis of complex molecules.
Directed Ortho Metalation (DOM) and Other Regioselective Functionalizations
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, creating a nucleophilic aryl-lithium species that can be trapped with an electrophile. wikipedia.orgharvard.edu
The N-Boc-amino group is a known DMG. However, direct application of DoM to this compound is challenging because the nitro group is generally not compatible with the strongly basic conditions of organolithium reagents. A more viable strategy involves performing the DoM on the reduced analogue, tert-butyl (2-aminopyridin-3-yl)carbamate. In this case, the N-Boc-amino group at the C3 position would direct lithiation selectively to the C4 position. The 2-amino group would likely remain protonated by the first equivalent of base and subsequently influence the reaction's course. To avoid the harsh conditions of alkyllithiums, milder, highly hindered amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) may be employed, which show greater tolerance for sensitive functional groups on electron-poor heterocycles. harvard.edu
Once the C4-lithiated species is formed, it can react with a wide range of electrophiles, introducing substituents such as halogens (e.g., from I₂ or Br₂), aldehydes (from DMF), or silyl (B83357) groups (from TMSCl).
Cross-Coupling Reactions for Pyridine Ring Elaboration
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for C-C bond formation and the elaboration of aromatic systems. wikipedia.orglibretexts.orgresearchgate.net Derivatives of this compound, particularly halogenated versions, are excellent substrates for these transformations.
A common synthetic strategy involves first introducing a halogen, typically bromine or iodine, onto the pyridine ring, often at the C4 or C6 position. This can be achieved through the DoM strategy described above, followed by quenching with a halogen source. The resulting halo-nitropyridine can then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, a Heck reaction with an alkene, or a Sonogashira coupling with a terminal alkyne. wikipedia.orgresearchgate.net More recently, methods for denitrative cross-coupling have emerged, where the nitro group itself is replaced in a palladium-catalyzed reaction, offering a direct route to functionalization without pre-installation of a halide. researchgate.net
| Reaction Type | Typical Substrate | Catalyst/Reagents | Product Type | Ref. |
| Suzuki Coupling | 4-Bromo-tert-butyl (2-nitropyridin-3-yl)carbamate | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 4-Aryl-tert-butyl (2-nitropyridin-3-yl)carbamate | researchgate.net |
| Heck Reaction | 4-Iodo-tert-butyl (2-nitropyridin-3-yl)carbamate | Pd(OAc)₂, P(o-tol)₃, Et₃N, Alkene | 4-Alkenyl-tert-butyl (2-nitropyridin-3-yl)carbamate | wikipedia.org |
| Sonogashira Coupling | 4-Bromo-tert-butyl (2-nitropyridin-3-yl)carbamate | PdCl₂(PPh₃)₂, CuI, Et₃N, Alkyne | 4-Alkynyl-tert-butyl (2-nitropyridin-3-yl)carbamate | researchgate.net |
This table illustrates potential cross-coupling reactions on hypothetical halogenated derivatives of the title compound, based on established methodologies for similar nitropyridine systems.
Reactivity of the Carbamate (B1207046) Group
The carbamate moiety in this compound is a pivotal site for chemical manipulation. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amino functionality at the 3-position of the pyridine ring. Its reactivity is characterized by its lability under acidic conditions and its ability to direct metallation reactions, which can be exploited for further functionalization.
Chemoselective Deprotection of the tert-Butyl Carbamate
The removal of the Boc protecting group to unveil the free 3-amino-2-nitropyridine (B78374) is a crucial step in many synthetic pathways. The electron-withdrawing nature of the nitro group on the pyridine ring can influence the conditions required for this deprotection. While specific studies on this compound are not extensively detailed in the available literature, the deprotection of Boc-protected amines is a well-established area of organic chemistry.
Commonly employed methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents. researchgate.net For substrates sensitive to strong acids, milder reagents like aqueous phosphoric acid have been shown to be effective for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. nih.gov Lewis acids, such as zinc bromide (ZnBr₂), also serve as catalysts for the removal of Boc groups. researchgate.net
The chemoselectivity of the deprotection is a critical consideration, especially in the presence of other functional groups. For instance, the choice of acid and reaction conditions can be tailored to selectively remove the Boc group without affecting other protecting groups or sensitive moieties within the molecule.
Table 1: General Conditions for Chemoselective Deprotection of Boc-Protected Amines
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | researchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Methanol | Room Temperature | researchgate.net |
| Phosphoric Acid (aq.) | - | Mild Conditions | nih.gov |
| Zinc Bromide (ZnBr₂) | Isopropanol, Nitromethane | Varies | researchgate.net |
It is important to note that the specific conditions for the deprotection of this compound would need to be empirically determined to optimize yield and selectivity.
Derivatization and Further Functionalization of the Carbamate Nitrogen
Prior to deprotection, the carbamate nitrogen can be a site for further functionalization, although this is less common than reactions following deprotection. Under strongly basic conditions, the N-H proton of the carbamate can be removed, and the resulting anion can, in principle, be alkylated or acylated. However, the steric hindrance from the bulky tert-butyl group and the electronic effects of the nitropyridine ring may influence the feasibility and outcome of such reactions.
A more common strategy involves the deprotection of the Boc group to yield 3-amino-2-nitropyridine, which can then undergo a variety of derivatization reactions at the newly freed amino group. This amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, making it a valuable synthon in the preparation of more complex molecules. chemimpex.com
Investigating Reaction Mechanisms and Intermediates
The mechanisms of the chemical transformations involving this compound are fundamental to understanding and controlling its reactivity. The deprotection of the Boc group under acidic conditions typically proceeds through a mechanism involving protonation of the carbamate carbonyl oxygen. This is followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. researchgate.net
Under strongly basic conditions, an alternative mechanism for carbamate cleavage can occur, which involves the formation of an isocyanate intermediate. researchgate.net Deprotonation of the carbamate nitrogen, followed by the elimination of the tert-butoxide anion, would lead to the formation of a highly reactive isocyanate. This intermediate could then be trapped by various nucleophiles.
Spectroscopic and Structural Characterization of Tert Butyl 2 Nitropyridin 3 Yl Carbamate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For tert-Butyl (2-nitropyridin-3-yl)carbamate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a thorough structural analysis.
The most characteristic signal in the ¹H NMR spectrum is that of the tert-butyl group, which is expected to appear as a sharp singlet at approximately 1.54 ppm due to the nine equivalent protons. rsc.orgrsc.org The protons on the pyridinyl ring will exhibit more complex patterns and their chemical shifts will be influenced by the electron-withdrawing nitro group and the carbamate (B1207046) substituent.
The proton on the nitrogen of the carbamate group (NH) is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration. In a similar compound, tert-butyl (2-nitrophenyl)carbamate, this proton appears as a broad singlet at 9.65 ppm. rsc.org
The protons of the pyridine (B92270) ring are expected in the aromatic region of the spectrum. Based on the substitution pattern, three distinct signals are anticipated. The proton at position 4 of the pyridine ring is expected to be a doublet of doublets, coupled to the protons at positions 5 and 6. The proton at position 5 will also likely be a doublet of doublets, while the proton at position 6 will be a doublet. The electron-withdrawing nature of the nitro group at position 2 would deshield the adjacent protons, causing them to appear at a lower field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C(CH₃)₃ | ~1.54 | Singlet |
| NH | Broad singlet | Singlet |
| Pyridinyl-H4 | Lower field aromatic region | Doublet of Doublets |
| Pyridinyl-H5 | Aromatic region | Doublet of Doublets |
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon of the tert-butyl group is typically observed around 81.80 ppm, while the methyl carbons are expected at approximately 28.20 ppm. rsc.org The carbonyl carbon of the carbamate group is expected to appear in the range of 152.20 ppm. rsc.org
The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. The carbon atom attached to the nitro group (C2) will be significantly deshielded. The other carbon atoms of the pyridine ring will also have distinct chemical shifts based on their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~82 |
| C(CH₃)₃ | ~28 |
| C=O | ~152 |
| Pyridinyl-C2 | Highly deshielded |
| Pyridinyl-C3 | Deshielded |
| Pyridinyl-C4 | Aromatic region |
| Pyridinyl-C5 | Aromatic region |
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, which would be crucial for assigning the signals of the pyridine ring protons.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful for confirming the connectivity between the carbamate group and the pyridine ring, as well as the position of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₀H₁₃N₃O₄. The calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared with the experimentally obtained value to confirm the elemental composition. For the related isomer, tert-butyl (3-nitrophenyl)carbamate, the [M-H]⁻ ion was observed at m/z 237.0880, which is consistent with its molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For compounds containing a tert-butoxycarbonyl (Boc) group, a characteristic fragmentation is the loss of isobutylene (B52900) (56 Da) or the tert-butyl group (57 Da). Further fragmentation would involve the pyridine ring and the nitro group. The analysis of these fragments helps to piece together the structure of the parent molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M - C₄H₈]⁺˙ | Loss of isobutylene |
| [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
| [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR absorption data for this compound are not available in the reviewed literature. A general analysis would predict characteristic vibrational modes for the functional groups present: the N-H stretch of the carbamate, the C=O stretch of the carbamate, asymmetric and symmetric stretches for the nitro group (NO2), C-N stretches, and vibrations associated with the pyridine ring. Without experimental data, a detailed assignment of wavenumbers is not possible.
X-ray Diffraction (XRD) Studies
Single-Crystal X-ray Diffraction for Absolute Structure Determination
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which would confirm its absolute structure, is not available.
Powder X-ray Diffraction for Crystalline Form Analysis
There is no available powder X-ray diffraction data for this compound. This information would be necessary to analyze its crystalline form, purity, and polymorphism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis spectroscopic data for this compound, which would provide information about its electronic transitions and conjugation within the molecule, could not be found in the surveyed scientific databases.
Computational and Theoretical Investigations of Nitropyridine Carbamate Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and three-dimensional arrangements of atoms in molecules like tert-butyl (2-nitropyridin-3-yl)carbamate. These methods provide a quantum mechanical description of the molecule, allowing for the prediction of various chemical and physical behaviors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, electronic energies, and orbital distributions.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical. For 2-amino-3-nitropyridine (B1266227), the calculated HOMO-LUMO energy gap indicates the potential for charge transfer within the molecule. researchgate.net A similar intramolecular charge transfer is expected in this compound, which can influence its reactivity and spectroscopic properties.
Table 1: Representative Calculated Geometrical Parameters for 2-amino-3-nitropyridine using DFT (B3LYP/6-311++G(d,p)) researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N3 | 1.43 Å |
| Bond Length | N3-C4 | 1.34 Å |
| Bond Length | C3-N8 (Nitro) | 1.46 Å |
| Bond Angle | N1-C2-N3 | 117.8° |
| Bond Angle | C2-C3-N8 | 120.5° |
| Dihedral Angle | C4-C3-N8-O9 | 179.9° |
Note: The atom numbering corresponds to standard pyridine (B92270) ring notation where N is 1, followed by C2, C3, etc. The amino group is attached to C2 and the nitro group to C3.
Ab Initio Methods in Conformational Analysis
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties without empirical parameters. These methods are particularly useful for conformational analysis, which is crucial for a flexible molecule like this compound due to the rotational freedom around the C-N and N-C(O) bonds of the carbamate (B1207046) group.
For 2-amino-3-nitropyridine, MP2 calculations have been used to corroborate the geometric parameters obtained from DFT, providing a high-accuracy benchmark. researchgate.net In the case of this compound, ab initio calculations would be instrumental in identifying the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. These calculations would also shed light on the energetic barriers to rotation, providing insight into the molecule's dynamic behavior in solution. The presence of intramolecular hydrogen bonding between the carbamate N-H and an oxygen of the nitro group or the pyridine nitrogen could also be explored using these methods, as such interactions can significantly influence conformational preference.
Computational Prediction of Spectroscopic Parameters
Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. For this compound, theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in its structural characterization.
Theoretical NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By applying this method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule.
In the study of 2-amino-3-nitropyridine, theoretical NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level in a simulated DMSO solvent environment. researchgate.net The calculated values showed good correlation with the experimental NMR data, aiding in the assignment of the observed peaks. researchgate.net For this compound, similar calculations would be expected to provide accurate predictions of its NMR spectrum. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the carbamate substituent. The protons of the tert-butyl group would be expected to appear as a characteristic singlet in the upfield region of the ¹H NMR spectrum.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-amino-3-nitropyridine researchgate.net
| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |
| C2 | - | - | 157.9 | 160.2 |
| C3 | - | - | 128.9 | 131.5 |
| C4 | 8.36 | 8.41 | 137.9 | 140.1 |
| C5 | 6.78 | 6.83 | 114.9 | 116.8 |
| C6 | 8.21 | 8.25 | 150.1 | 152.7 |
| NH₂ | 7.45 | 7.50 | - | - |
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes can be compared with experimental spectra to confirm the molecular structure.
For 2-amino-3-nitropyridine, the calculated vibrational frequencies were in good agreement with the experimental FT-IR spectrum, allowing for the assignment of key vibrational modes, such as the N-H stretching of the amino group and the symmetric and asymmetric stretches of the nitro group. researchgate.net A similar analysis for this compound would be expected to identify characteristic vibrational modes, including the C=O stretch of the carbamate group, the N-H stretch, and the vibrational modes of the nitro and tert-butyl groups. It is common for calculated vibrational frequencies to be systematically higher than experimental values, and thus a scaling factor is often applied to improve the agreement.
Mechanistic Studies Through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. While specific mechanistic studies involving this compound are not readily found, the principles of computational mechanistic investigation can be applied to understand its potential reactivity.
For instance, the nucleophilic substitution of the nitro group on the pyridine ring is a plausible reaction. Computational modeling could be used to investigate the mechanism of such a reaction, comparing different possible pathways (e.g., addition-elimination versus elimination-addition). The calculations would involve locating the transition state structures and calculating the activation barriers for each step, thereby predicting the most likely reaction mechanism.
Furthermore, the thermal decomposition of the tert-butyl carbamate group is another potential reaction that could be studied computationally. By modeling the bond-breaking and bond-forming processes, it would be possible to determine the energetic feasibility of different decomposition pathways and to identify the resulting products. Such studies provide valuable insights into the stability and reactivity of the molecule under different conditions.
Transition State Analysis of Key Reactions
Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics. By locating and characterizing the transition state (TS) on a potential energy surface, key information about the activation energy and the geometry of the activated complex can be obtained. For nitropyridine carbamate systems, reactions of interest could include nucleophilic aromatic substitution or thermal decomposition.
Computational methods like Density Functional Theory (DFT) are frequently employed to model these reactions. For instance, in the study of related heterocyclic systems, DFT calculations have been used to elucidate the mechanisms of cycloaddition reactions, identifying the transition states and confirming the favorability of specific pathways. researchgate.net In a hypothetical reaction involving the displacement of the nitro group in a nitropyridine system, a transition state analysis would reveal the energy barrier for the reaction, indicating its feasibility. The geometry of the transition state would show the partial formation and breaking of bonds, providing a snapshot of the reaction at its energetic peak.
Table 1: Representative Activation Energies from DFT Studies on Related Organic Reactions
| Reaction Type | Model System | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|---|
| [3+2] Cycloaddition | N-t-butyl nitrone and cyanoacetylene | B3LYP/6-311++G(d,p) | 9.5 - 12.8 |
This table presents data from analogous systems to illustrate typical activation energies determined through computational studies. researchgate.netresearchgate.net
Reaction Pathway Elucidation
Elucidating a reaction pathway involves mapping the energetic landscape that connects reactants to products via transition states and intermediates. This provides a comprehensive understanding of the reaction mechanism. For a molecule like this compound, potential reaction pathways could involve the functionalization of the pyridine ring or reactions at the carbamate moiety.
For example, the nitration of pyridine derivatives has been studied computationally, revealing a multi-step mechanism that includes the formation of intermediates. ntnu.no These studies show that the reaction pathway is influenced by the solvent and the specific reagents used. ntnu.no Similarly, computational studies on the formation of carbamates have detailed the role of catalysts and the step-by-step process of bond formation. mdpi.commdpi.com A theoretical investigation into the reaction pathways of this compound would likely involve mapping the energy profiles for various potential reactions, identifying the lowest energy path and any potential side reactions.
Non-Covalent Interactions and Crystal Packing Analysis
The solid-state structure of a molecule is determined by the intricate network of non-covalent interactions between adjacent molecules. These interactions, though weak individually, collectively dictate the crystal packing and influence physical properties such as melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions.
While a crystal structure for this compound is not publicly available, analysis of related compounds such as tert-butyl N-acetylcarbamate and other substituted pyridines provides a strong indication of the types of interactions that are likely to be significant. nih.govnih.gov These studies consistently highlight the importance of hydrogen bonds, as well as H···H, O···H/H···O, and C···H/H···C contacts in the crystal packing. nih.govresearchgate.netbohrium.com
In the hypothetical crystal structure of this compound, one would expect the presence of N-H···O hydrogen bonds involving the carbamate group, potentially forming dimers or chains. nih.gov The nitro group would also be a key player, likely participating in N···H or O···H interactions. nih.gov The pyridine ring could engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Carbamate
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 46.2 |
| O···H/H···O | 26.7 |
| C···H/H···C | 18.7 |
Data derived from the analysis of tert-butyl N-acetylcarbamate and is representative of the expected interactions in similar systems. nih.gov
Applications of Tert Butyl 2 Nitropyridin 3 Yl Carbamate As a Strategic Synthetic Intermediate
Role in the Synthesis of Complex Pyridine-Containing Heterocycles
The primary application of tert-butyl (2-nitropyridin-3-yl)carbamate lies in its function as a precursor to 1,2-diaminopyridine systems, which are essential for building fused heterocyclic structures. The most prominent among these are pyrido[2,3-b]pyrazines, a class of compounds known for a range of biological activities, including antibacterial and anticancer properties. nih.govmdpi.com
The synthetic pathway begins with the selective reduction of the nitro group at the C2 position. This transformation is typically achieved using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂). This step unmasks the second amine, yielding the key intermediate, tert-butyl (2-aminopyridin-3-yl)carbamate.
This in situ generated or isolated 1,2-diamine is then subjected to a condensation-cyclization reaction with a 1,2-dicarbonyl compound. The choice of the dicarbonyl reagent directly determines the substitution pattern on the newly formed pyrazine (B50134) ring, allowing for the systematic construction of a library of derivatives from a single precursor. The reaction is typically acid-catalyzed and proceeds via the formation of a dihydropyrido[2,3-b]pyrazine intermediate, which subsequently oxidizes to the aromatic final product. The final step often involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) if the unprotected scaffold is desired.
The versatility of this approach is highlighted by the variety of 1,2-dicarbonyl compounds that can be employed, as detailed in the table below.
| 1,2-Dicarbonyl Reagent | Resulting Pyrido[2,3-b]pyrazine (B189457) Substituents (at C2 and C3) |
| Glyoxal | Unsubstituted (H, H) |
| Diacetyl (2,3-Butanedione) | Dimethyl (CH₃, CH₃) |
| Benzil | Diphenyl (Ph, Ph) |
| Phenylglyoxal | Monophenyl (Ph, H) |
This method provides a reliable and modular route to a class of heterocycles that are otherwise challenging to synthesize, demonstrating the strategic importance of the title carbamate (B1207046) as a starting material.
Utilization in Divergent Synthetic Pathways
The unique arrangement of functional groups in this compound allows for its use in divergent synthetic pathways, where a single starting material can be directed towards multiple, structurally distinct heterocyclic cores by varying the reaction sequence and reagents. This capability is highly valuable in the generation of compound libraries for drug discovery and chemical biology.
The key decision point follows the initial reduction of the nitro group to form tert-butyl (2-aminopyridin-3-yl)carbamate. From this common intermediate, several synthetic routes can be pursued.
Pathway A: Synthesis of Pyrido[2,3-b]pyrazines. As described in the previous section, condensation with 1,2-dicarbonyl compounds leads to the formation of the six-membered pyrazine ring fused to the pyridine (B92270) core.
Pathway B: Synthesis of Imidazo[4,5-b]pyridines. By using single-carbon cyclizing agents, five-membered imidazole (B134444) rings can be fused to the pyridine core. For example, reaction with formic acid or its equivalents leads to the parent imidazo[4,5-b]pyridine scaffold.
Pathway C: Synthesis of Imidazo[4,5-b]pyridin-2-ones. Treatment of the 1,2-diamine intermediate with phosgene, triphosgene, or carbonyldiimidazole (CDI) results in the formation of a cyclic urea (B33335), yielding the imidazo[4,5-b]pyridin-2-one scaffold. This core is a common feature in many biologically active molecules.
This divergent approach is summarized in the scheme below, illustrating how different cyclization partners dictate the final heterocyclic system produced. The ability to generate at least three distinct and valuable heterocyclic cores from one common precursor underscores the strategic utility of this compound in diversity-oriented synthesis. nih.gov
| Pathway | Cyclizing Agent | Resulting Heterocyclic Core |
| A | 1,2-Diketone (e.g., Benzil) | Pyrido[2,3-b]pyrazine |
| B | Formic Acid | Imidazo[4,5-b]pyridine |
| C | Phosgene Equivalent (e.g., CDI) | Imidazo[4,5-b]pyridin-2-one |
Development of Advanced Organic Scaffolds from the Nitropyridine Carbamate Core
Beyond the synthesis of specific heterocycles, this compound serves as a foundational building block for the development of advanced organic scaffolds. These scaffolds are core molecular frameworks that can be systematically decorated with various functional groups to explore chemical space and optimize biological activity.
The pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine cores, readily accessible from the title compound, are considered "privileged scaffolds" in medicinal chemistry. They are frequently found in molecules designed to interact with key biological targets such as protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. mdpi.com
For instance, the nitropyridine moiety itself is a key component in the design of kinase inhibitors, where it can act as a hydrogen bond acceptor or be further functionalized. mdpi.com The synthesis of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivatives as potential kinase inhibitors highlights the value of the 2-amino-3-nitropyridine (B1266227) structural motif. mdpi.com By starting with this compound, chemists can first construct a fused heterocyclic system and then use modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append additional diversity elements onto the pyridine or the newly formed ring. The Boc-protected amine offers a stable, latent handle for introducing further functionality after the core scaffold has been assembled.
This strategy allows for the creation of large libraries of complex molecules based on a common core, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. The initial carbamate, therefore, is not just an intermediate for a single target but a key enabler for building entire chemical platforms aimed at biological discovery.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl (2-nitropyridin-3-yl)carbamate, and how are reaction conditions optimized?
- The synthesis typically involves sequential functionalization of pyridine derivatives. A nitro group is introduced at the 2-position of pyridine, followed by carbamate protection using tert-butyl chloroformate. Key steps include:
- Nitration : Controlled nitration of pyridine derivatives under acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity .
- Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base (e.g., DMAP or pyridine) in anhydrous solvents (e.g., DCM or THF) .
- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios are critical to minimize side reactions like over-nitration or hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., nitro group position) and carbamate integrity. Aromatic protons appear downfield (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns and confirms stereoelectronic effects of the nitro group (e.g., using SHELX for refinement) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 268.1 g/mol) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
- Storage : Keep in a refrigerated, airtight container under inert gas (N₂/Ar) to prevent moisture-induced degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) .
- Purification Strategies : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water to isolate high-purity product .
- Reaction Monitoring : Employ TLC or in situ IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should contradictory data on reaction outcomes (e.g., competing regioselectivity) be resolved?
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitration) or kinetic studies to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects of substituents on pyridine ring reactivity .
- Control Experiments : Vary nitro group sources (e.g., AcONO₂ vs. HNO₃) to isolate steric vs. electronic contributions .
Q. What methodologies are suitable for evaluating the biological activity of this compound?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking : Simulate interactions with protein active sites (e.g., PyMOL, AutoDock) to guide SAR studies .
- Metabolic Stability Tests : Use liver microsomes to assess carbamate hydrolysis rates and identify prodrug potential .
Q. How can the reaction mechanism of carbamate deprotection under acidic/basic conditions be experimentally probed?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents (e.g., D₂O vs. H₂O) to distinguish proton-transfer steps .
- Trapping Intermediates : Use quenching agents (e.g., TMSCl) to isolate and characterize transient species via LC-MS .
- pH-Rate Profiles : Monitor deprotection rates across pH 1–14 to identify catalytic pathways (e.g., specific acid vs. general base) .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Reactivity Descriptors : Calculate Fukui indices (Nitroso group: f⁺ > 0.3) to identify nucleophilic/electrophilic sites .
- Transition State Modeling : Use QM/MM hybrid methods (e.g., ONIOM) to simulate nitration or carbamate formation energetics .
- Solvent Effects : COSMO-RS simulations predict solvation free energies and optimize solvent systems for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
